molecular formula C11H10BrNO B1442243 (6-Bromo-2-methylquinolin-4-yl)methanol CAS No. 885279-63-0

(6-Bromo-2-methylquinolin-4-yl)methanol

Cat. No.: B1442243
CAS No.: 885279-63-0
M. Wt: 252.11 g/mol
InChI Key: ZHJCFVXVOSXMJA-UHFFFAOYSA-N
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Description

“(6-Bromo-2-methylquinolin-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a topic of interest in medicinal chemistry research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10BrNO .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

  • Antimicrobial and Antitubercular Applications : Quinoline derivatives, including those related to (6-Bromo-2-methylquinolin-4-yl)methanol, have been investigated for their antimicrobial and antitubercular properties. A study by Thomas et al. (2011) synthesized quinolin-4-yl-1,2,3-triazoles with potential antitubercular agents, showing activity against Mycobacterium tuberculosis (Thomas et al., 2011).

  • Antimalarial Agents : Parthasaradhi et al. (2015) developed novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives as antimicrobial and antimalarial agents. This highlights the potential of quinoline derivatives in treating malaria (Parthasaradhi et al., 2015).

  • Natural Preservatives Against Foodborne Bacteria : Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating their potential as natural preservatives against foodborne bacteria (Kim et al., 2014).

  • Synthesis and Chemical Analysis : Wlodarczyk et al. (2011) studied the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound related to this compound, providing insights into its chemical properties and synthesis methods (Wlodarczyk et al., 2011).

  • Prodrug Systems for Reductive Activation : Couch et al. (2008) synthesized a range of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, indicating the role of quinoline derivatives in drug development (Couch et al., 2008).

Mechanism of Action

Safety and Hazards

When handling “(6-Bromo-2-methylquinolin-4-yl)methanol”, it’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

(6-Bromo-2-methylquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One of the primary mechanisms is the inhibition of tyrosine kinases, which disrupts downstream signaling pathways involved in cell growth and differentiation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained changes in cellular behavior, including altered cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

(6-bromo-2-methylquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJCFVXVOSXMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697697
Record name (6-Bromo-2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-63-0
Record name 6-Bromo-2-methyl-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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